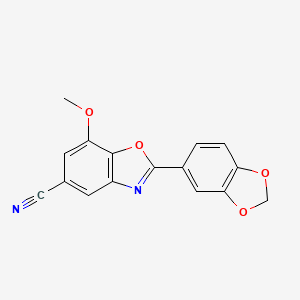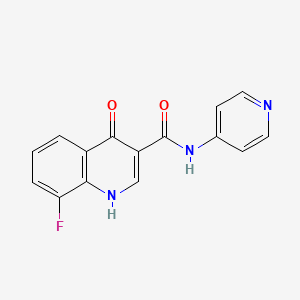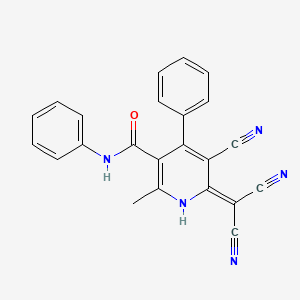![molecular formula C16H14FN3S B11045599 3-[(2-fluorobenzyl)sulfanyl]-5-methyl-4-phenyl-4H-1,2,4-triazole](/img/structure/B11045599.png)
3-[(2-fluorobenzyl)sulfanyl]-5-methyl-4-phenyl-4H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-fluorobenzyl)sulfanyl]-5-methyl-4-phenyl-4H-1,2,4-triazole is a chemical compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The compound also contains a fluorobenzyl group, a sulfanyl group, a methyl group, and a phenyl group
Vorbereitungsmethoden
The synthesis of 3-[(2-fluorobenzyl)sulfanyl]-5-methyl-4-phenyl-4H-1,2,4-triazole typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the reaction of hydrazine with a suitable nitrile to form the triazole ring. The fluorobenzyl and sulfanyl groups are then introduced through nucleophilic substitution reactions. The methyl and phenyl groups can be added through alkylation and arylation reactions, respectively. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Analyse Chemischer Reaktionen
3-[(2-fluorobenzyl)sulfanyl]-5-methyl-4-phenyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-[(2-fluorobenzyl)sulfanyl]-5-methyl-4-phenyl-4H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 3-[(2-fluorobenzyl)sulfanyl]-5-methyl-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorobenzyl group may enhance the compound’s binding affinity to its target, while the sulfanyl group can participate in redox reactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
3-[(2-fluorobenzyl)sulfanyl]-5-methyl-4-phenyl-4H-1,2,4-triazole can be compared with other similar compounds, such as:
- 3-(4-ethylphenyl)-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine
- (4-fluorobenzyl)[3-(4-fluorobenzylsulfanyl)-1,2,4-triazol-4-yl]amine These compounds share the triazole ring and fluorobenzyl group but differ in other substituents, which can affect their chemical properties and biological activities. The unique combination of functional groups in this compound contributes to its distinct characteristics and potential applications.
Eigenschaften
Molekularformel |
C16H14FN3S |
|---|---|
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
3-[(2-fluorophenyl)methylsulfanyl]-5-methyl-4-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C16H14FN3S/c1-12-18-19-16(20(12)14-8-3-2-4-9-14)21-11-13-7-5-6-10-15(13)17/h2-10H,11H2,1H3 |
InChI-Schlüssel |
CATYUVKZNUOQOS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(N1C2=CC=CC=C2)SCC3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B11045517.png)
![3-amino-1-phenyl-6,7-dihydro-8H-cyclopenta[e]imidazo[1,5-b]pyridazin-8-one](/img/structure/B11045524.png)


![3-(Propan-2-yl)-6-(4-propoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11045541.png)
![diethyl (2Z)-2-[(1,2,3,5-tetramethyl-1H-indol-6-yl)amino]but-2-enedioate](/img/structure/B11045549.png)
![1-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-1H-tetrazole](/img/structure/B11045561.png)

![4-Chloro-5-[(4-nitrophenyl)sulfanyl]cyclohexane-1,2-dicarboxylic acid](/img/structure/B11045579.png)
![2'-(morpholin-4-yl)-2,4',7'-trioxo-1,2,4',6',7',8'-hexahydro-3'H-spiro[indole-3,5'-pyrido[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B11045584.png)

![N-[(1Z)-2-cyano-1-(morpholin-4-yl)-3-oxoprop-1-en-1-yl]formamide](/img/structure/B11045587.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B11045602.png)
![N-({1-[4-(4-ethylphenoxy)butyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B11045607.png)